4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-13-14-11(8)12/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPWGFELYCRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353175 | |
| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278600-50-3 | |
| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
Introduction: The Significance of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] Within this privileged scaffold, 5-aminopyrazole derivatives have emerged as particularly valuable building blocks for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent biological effects.[2] The title compound, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, incorporates the 3,4-dimethoxyphenyl moiety, a key pharmacophore found in many bioactive molecules, suggesting its potential as a precursor for novel drug candidates. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this important molecule, aimed at researchers and professionals in drug development.
Strategic Approach to the Synthesis
The synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is most effectively approached through a two-step sequence, a strategy well-precedented in the synthesis of 4-aryl-5-aminopyrazoles. This pathway involves:
-
Formation of a key β-ketonitrile intermediate: This is achieved via a Claisen condensation reaction, a classic and reliable method for carbon-carbon bond formation.
-
Heterocyclization to the pyrazole core: The β-ketonitrile is then cyclized with hydrazine hydrate to construct the desired 5-aminopyrazole ring system.
This approach is favored for its efficiency, use of readily available starting materials, and the generally high yields of the individual steps.
Visualizing the Synthetic Pathway
Sources
An In-Depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Introduction
This technical guide provides a comprehensive overview of the pyrazole derivative, 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. It is important to note that the initially requested compound, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, lacks a registered CAS number and is not well-documented in publicly available chemical databases. Therefore, to ensure scientific accuracy and provide a thorough technical resource, this guide will focus on its close structural isomer, 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS No: 208519-08-8) . This compound serves as a valuable case study for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted pyrazoles.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives already established as effective drugs.[1] This guide will delve into the synthesis, chemical and physical properties, spectroscopic data, and known biological activities of 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine and its analogs, offering insights into its potential as a building block for novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are summarized below.
| Property | Value | Source |
| CAS Number | 208519-08-8 | Benchchem |
| Molecular Formula | C₁₁H₁₃N₃O₂ | PubChemLite[2] |
| Molecular Weight | 219.24 g/mol | Benchchem |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | Benchchem |
| InChIKey | UKCBIFQXFFDGHC-UHFFFAOYSA-N | Benchchem |
A hydrochloride salt of this compound is also available with the CAS number 1025447-44-2.
Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
The synthesis of 3/5-aminopyrazoles is a well-established area of organic chemistry. One of the most common and efficient methods involves the condensation of a β-ketonitrile with hydrazine. This approach offers a direct route to the pyrazole core.
General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazine
The fundamental reaction involves the nucleophilic attack of hydrazine on the carbonyl group of a β-ketonitrile, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the other hydrazine nitrogen onto the nitrile carbon yields the 5-aminopyrazole ring system.
Caption: General workflow for the synthesis of 3-aryl-1H-pyrazol-5-amines.
Step-by-Step Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general methods for the synthesis of aminopyrazoles.[3]
-
Preparation of the β-Ketonitrile: The starting material, 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, can be synthesized via a Claisen condensation between 3,4-dimethoxyacetophenone and a suitable cyano-source like ethyl cyanoformate.
-
Reaction with Hydrazine:
-
Dissolve 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution, typically in a slight molar excess.
-
The reaction mixture is then heated under reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3,4-dimethoxyphenyl group, typically in the range of 6.8-7.5 ppm. The two methoxy groups would appear as singlets around 3.8-4.0 ppm. The pyrazole ring proton would likely appear as a singlet, and the amine protons would present as a broad singlet.
-
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the pyrazole ring, the aromatic carbons of the phenyl ring, and the methoxy carbons.
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the amine and pyrazole NH groups, C-H stretching for aromatic and aliphatic protons, C=N and C=C stretching vibrations within the pyrazole ring, and C-O stretching for the methoxy groups.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).
Biological Activities and Therapeutic Potential
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The 3,4-dimethoxyphenyl moiety is also a common feature in many biologically active molecules.
Potential as Anticancer Agents
Derivatives of 3-aryl-4-alkylpyrazol-5-amines have shown promising anti-proliferative activities against various cancer cell lines.[6] For instance, certain compounds in this class have demonstrated low micromolar IC₅₀ values against osteosarcoma and lung cancer cells.[6] The mechanism of action for some pyrazole derivatives involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs).
Anti-inflammatory Properties
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel pyrazole derivatives is often an area of significant research interest.
Other Potential Applications
The versatility of the aminopyrazole scaffold allows for its use in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which have also demonstrated significant biological activities.[7] Furthermore, pyrazole derivatives have been investigated for their potential as biofilm dispersal agents and in materials science.[8][9]
Caption: Potential biological activities and applications of the core compound.
Conclusion
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established chemical routes, and its structure embodies the key features of a pharmacologically active pyrazole derivative. While further research is needed to fully elucidate the biological profile of this specific compound, the extensive literature on related analogs strongly suggests that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar pyrazole-based molecules.
References
-
MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-diphenyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
PMC - NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
PubMed. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine (C11H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
Solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in different solvents
An In-Depth Technical Guide to the Solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential. It is a physical property that dictates the bioavailability, formulation strategies, and ultimately, the clinical success of a drug candidate. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. In the absence of extensive empirical data for this specific molecule, this document provides a robust framework for predicting, understanding, and experimentally determining its solubility across a range of relevant solvents. By integrating theoretical principles with actionable experimental protocols, this guide aims to empower scientists to make informed decisions in their research and development endeavors.
Compound Profile: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior.
Structure:
Physicochemical Properties:
Below is a table summarizing the key physicochemical properties of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. These values are critical inputs for both theoretical solubility predictions and for designing experimental studies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃N₃O₂ | PubChem[1] |
| Molecular Weight | 219.24 g/mol | PubChem[1] |
| Predicted XlogP | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) | Calculated |
| Hydrogen Bond Acceptors | 5 (2x ether, 3x nitrogen) | Calculated |
The predicted XlogP of 1.4 suggests a moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with a variety of protic and aprotic polar solvents. The pyrazole ring itself can act as an aryl bioisostere, which may enhance both lipophilicity and solubility.[2]
The Theoretical Bedrock of Solubility: A Predictive Analysis
The principle of "like dissolves like" is the fundamental tenet of solubility. This concept can be further refined by considering the interplay of solute and solvent properties.
Influence of Molecular Moieties on Solubility
-
1H-pyrazol-5-amine Core: This heterocyclic system is amphoteric.[3] The pyrazole ring contains both a weakly acidic proton (N-H) and a weakly basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.[2] The primary amine group (-NH₂) is basic and a strong hydrogen bond donor. The overall solubility of pyrazole derivatives is often favorable in organic solvents.[4][5]
-
3,4-dimethoxyphenyl Group: The phenyl ring contributes to the lipophilicity of the molecule, favoring solubility in non-polar solvents. However, the two methoxy (-OCH₃) groups introduce polarity and are hydrogen bond acceptors, which can enhance solubility in polar solvents.
Hansen Solubility Parameters (HSP): A Quantitative Approach
A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters. HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7][8]
To predict the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, one would first need to determine its HSP values, typically through experimental measurement by assessing its solubility in a range of characterized solvents.[9] Once the HSP of the API is known, solvents with a close HSP "distance" can be identified as good candidates for solubilization.
The diagram below illustrates the conceptual framework of factors influencing the solubility of our target compound.
Caption: Key factors influencing the solubility of a solute.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] This method is widely accepted by regulatory bodies such as the ICH.[11][12]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the reliability of the obtained solubility data.
Materials:
-
4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (crystalline solid)
-
Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, ethanol, methanol, acetone, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Validated quantitative analytical method (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid API to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[10]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to reach equilibrium.[13][14] The system is considered at equilibrium when consecutive measurements of the solute concentration in the supernatant are constant.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method.
-
pH Measurement (for aqueous solutions): For aqueous and buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[10]
The following flowchart outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Solubility Data:
| Solvent | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | N/A | ||
| 0.1 N HCl (pH 1.2) | 37 | |||
| Acetate Buffer (pH 4.5) | 37 | |||
| Phosphate Buffer (pH 6.8) | 37 | |||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | ||
| Acetone | 25 | N/A |
Interpretation of Expected Results:
-
Aqueous Solubility: Given the basic amine functionality, the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is expected to be higher at lower pH values (e.g., pH 1.2) due to the formation of a more soluble protonated species. The lowest aqueous solubility is likely to be observed at a pH above its pKa. According to ICH guidelines, solubility should be determined over the pH range of 1.2-6.8.[11][12][15]
-
Organic Solvent Solubility:
-
Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bonding with the amine and pyrazole N-H groups, as well as the ether oxygens.
-
Aprotic Polar Solvents (e.g., DMSO, Acetone): Favorable solubility is also expected due to dipole-dipole interactions.
-
Aprotic Non-polar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the polar functional groups of the molecule will have limited favorable interactions with these solvents.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. While specific experimental data is not yet publicly available, the theoretical principles and detailed experimental protocols outlined herein offer a clear path forward for researchers. A thorough characterization of its solubility profile is a critical step in unlocking the full therapeutic potential of this promising molecule. Future work should focus on the experimental execution of these protocols to generate a robust dataset that can guide formulation development and preclinical studies.
References
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]
-
4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine | C12H15N3O3 | CID 970677 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
-
Shake Flask Method Summary. BioAssay Systems. Available from: [Link]
-
Bennett, D. J., et al. (2003). Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters, 13(12), 1971-1975. Available from: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]
-
4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine. PubChemLite. Available from: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available from: [Link]
-
(PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Common solvents are displayed according to their Hansen solubility... ResearchGate. Available from: [Link]
-
Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available from: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
-
Hansen Solubility Parameters 2000.pdf. Kinam Park. Available from: [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 394. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available from: [Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. Available from: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2), 245-253. Available from: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]
-
iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. Available from: [Link]
-
Metal–organic framework. Wikipedia. Available from: [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 357-361. Available from: [Link]
-
Hansen Solubility Parameters. Hansen Solubility. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 10-25. Available from: [Link]
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Santhi-Bharathi/20063715392657e23b8f1c841a1332467b7071e6
-
4-methylpyrazole | Solubility of Things. Solubility of Things. Available from: [Link]
Sources
- 1. PubChemLite - 4-(3,4-dimethoxyphenyl)-1h-pyrazol-5-amine (C11H13N3O2) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine: A Guide to Derivative Synthesis and Therapeutic Exploration
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds. Its prevalence in marketed drugs such as the anti-inflammatory celecoxib and the anticoagulant apixaban underscores its significance.[1] The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core combines this versatile heterocycle with a 3,4-dimethoxyphenyl moiety, a key feature in many natural products and synthetic compounds known for its interaction with various biological targets, including tubulin and phosphodiesterases. This guide provides an in-depth exploration of the known and potential derivatives of this promising scaffold, offering a technical resource for researchers in drug discovery and development. We will delve into synthetic strategies, potential therapeutic applications, and the underlying structure-activity relationships that can guide the design of novel therapeutic agents.
Synthesis of the Core Scaffold: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[2] This approach is highly adaptable for the synthesis of the title compound.
The synthesis commences with the preparation of the requisite β-ketonitrile, 2-(3,4-dimethoxybenzoyl)acetonitrile. This intermediate can be synthesized via a Claisen condensation between 3,4-dimethoxyacetophenone and ethyl cyanoformate, followed by decarboxylation. A more direct route involves the reaction of 3,4-dimethoxybenzonitrile with the enolate of acetonitrile.
Once the β-ketonitrile is obtained, its reaction with hydrazine hydrate in a suitable solvent such as ethanol, typically under reflux, yields the target 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[2]
Figure 1: Synthesis of the core scaffold.
Derivatization Strategies: Unlocking Chemical Diversity
The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine scaffold offers multiple points for chemical modification, primarily at the exocyclic 5-amino group, the pyrazole ring nitrogens, and the C-4 position of the pyrazole ring. 5-aminopyrazoles are polyfunctional compounds with three main nucleophilic sites, with the general reactivity order being 5-NH2 > 1-NH > 4-CH.[3]
N-Acylation of the 5-Amino Group
The exocyclic amino group is the most nucleophilic site and readily undergoes acylation.[3] This reaction is typically performed by treating the parent amine with an acyl chloride or acid anhydride in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane or THF.[4] This straightforward modification allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add the corresponding acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
N-Alkylation of the Pyrazole Ring
Alkylation of the pyrazole ring can occur at either N-1 or N-2, often resulting in a mixture of regioisomers. The regioselectivity can be influenced by the nature of the alkylating agent, the base used, and the reaction conditions.[5] For many pyrazole-based drugs, substitution at the N-1 position is crucial for activity.
Experimental Protocol: General Procedure for N-Alkylation
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the N-acylated pyrazole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the regioisomers by column chromatography.
Diazotization and Azo Coupling
The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.[6] Diazotization is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid at low temperatures.[7] The resulting diazonium salt can then be used in Sandmeyer-type reactions to introduce halides, or in azo coupling reactions. Interestingly, for 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles, the intermediate diazonium salt can undergo intramolecular azo coupling to form pyrazolo[3,4-c]cinnolines.[8]
Experimental Protocol: Diazotization and Intramolecular Cyclization [8]
-
Dissolve 5-amino-4-(3,4-dimethoxyphenyl)pyrazole in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the mixture to warm to room temperature, which may facilitate the intramolecular cyclization to the corresponding pyrazolo[3,4-c]cinnoline.
-
Isolate the product by filtration or extraction.
Palladium-Catalyzed Cross-Coupling Reactions
While the pyrazole C-4 position is generally less nucleophilic, it can be functionalized through various methods, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[9] For the latter, prior halogenation of the C-4 position would be necessary. More advanced C-H activation strategies could also be explored. Furthermore, the 3,4-dimethoxyphenyl ring can be functionalized via electrophilic aromatic substitution or by converting one of the methoxy groups to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.[10][11]
Figure 2: Potential derivatization pathways.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine are promising candidates for a range of therapeutic areas, largely predictable from the known activities of related pyrazole-containing molecules.
Kinase Inhibition
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors. The 5-aminopyrazole moiety, in particular, can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase backbone. The 3,4-dimethoxyphenyl group can be directed towards the solvent-exposed region or deeper into hydrophobic pockets of the ATP-binding site.
-
Structure-Activity Relationship (SAR) Insights:
-
N-1 Substitution: Introduction of small alkyl or aryl groups at the N-1 position is often critical for potent kinase inhibition. These groups can occupy a hydrophobic pocket adjacent to the hinge region.
-
5-Amide Substituent: The nature of the acyl group on the 5-amino moiety can significantly impact potency and selectivity. Bulky or rigid groups can be used to probe the solvent-exposed region and pick up additional interactions.
-
4-Position Substitution: While often unsubstituted in hinge-binders, modification at the C-4 position with small hydrophobic or hydrogen-bond-accepting groups can fine-tune selectivity.
-
Table 1: Hypothetical Kinase Inhibitor Profile of Derivatives
| Derivative Type | R1 (at N-1) | R2 (at 5-NH) | Potential Target Kinases | Rationale |
| A | Methyl | Benzoyl | CDKs, Src family | Small N-1 substituent for deep pocket binding, aryl amide for solvent front interactions. |
| B | Phenyl | Acetyl | EGFR, VEGFR | N-phenyl can mimic the adenine ring of ATP, small acetyl group. |
| C | H | 3-pyridoyl | Aurora Kinases | Unsubstituted N-1 may be tolerated; pyridyl group can form additional hydrogen bonds. |
| D | Cyclopropyl | 4-fluorobenzoyl | JAK family | Small, rigid N-1 group; fluorinated phenyl for enhanced binding affinity. |
Anticancer Activity
Given their potential as kinase inhibitors, these derivatives are strong candidates for anticancer drug discovery. Many kinases are oncogenes, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the 3,4-dimethoxyphenyl group is reminiscent of the combretastatin scaffold, known for its tubulin polymerization inhibitory effects. Derivatives that combine kinase inhibition with anti-tubulin activity could be highly effective anticancer agents.[12]
Anti-inflammatory and Analgesic Properties
The pyrazole ring is famously present in COX-2 inhibitors. By analogy, derivatives of the title compound could be explored for their ability to inhibit cyclooxygenase enzymes, potentially leading to new anti-inflammatory and analgesic drugs with improved side-effect profiles.
Conclusion
The 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core represents a fertile ground for the development of novel therapeutic agents. Its synthesis is accessible through established chemical transformations, and the scaffold offers multiple avenues for derivatization. By leveraging the known reactivity of 5-aminopyrazoles and the established biological importance of its constituent moieties, researchers can rationally design and synthesize libraries of compounds with high potential for activity as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. This guide provides a foundational framework of synthetic strategies and SAR insights to empower scientists in their quest for the next generation of pyrazole-based medicines.
References
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved January 27, 2026, from [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
- ResearchGate. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 40(7), 964-965.
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central. [Link]
- Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
ResearchGate. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2021). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PubMed Central. [Link]
-
ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Catalysts. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarse.com [ijarse.com]
- 5. mdpi.com [mdpi.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of substituted pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is a core component of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This guide details the synthesis of the aminopyrazole precursor, followed by robust protocols for its cyclization into various pyrazolo[3,4-d]pyrimidine derivatives. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and characterization data to ensure the identity and purity of the synthesized compounds.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine ring system has garnered substantial attention from medicinal chemists due to its structural similarity to the purine core of adenine, a fundamental component of ATP.[3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
The 3,4-dimethoxyphenyl substituent on the pyrazole ring is a common pharmacophore found in many biologically active molecules, known to interact with various receptors and enzymes. The strategic incorporation of this moiety into the pyrazolo[3,4-d]pyrimidine scaffold presents a promising avenue for the development of novel therapeutic agents with potentially enhanced potency and selectivity. This guide provides the necessary synthetic strategies to access these valuable compounds.
PART 1: Synthesis of the Precursor: 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
The synthesis of the target pyrazolo[3,4-d]pyrimidines commences with the preparation of the key intermediate, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. This is achieved through a two-step process starting from the commercially available (3,4-dimethoxyphenyl)acetonitrile.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the aminopyrazole precursor.
Protocol 1.1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
This step involves a Claisen condensation between (3,4-dimethoxyphenyl)acetonitrile and diethyl oxalate, facilitated by a strong base, sodium ethoxide. The ethoxide anion deprotonates the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the diethyl oxalate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| (3,4-dimethoxyphenyl)acetonitrile | 177.20 | 17.7 g | 0.10 |
| Diethyl oxalate | 146.14 | 16.1 g | 0.11 |
| Sodium ethoxide | 68.05 | 7.5 g | 0.11 |
| Absolute Ethanol | 46.07 | 150 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| 2M Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (7.5 g, 0.11 mol) to absolute ethanol (100 mL).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
In a separate beaker, dissolve (3,4-dimethoxyphenyl)acetonitrile (17.7 g, 0.10 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (50 mL).
-
Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate will form.
-
Pour the reaction mixture into a beaker containing 200 mL of diethyl ether and stir for 15 minutes.
-
Filter the resulting solid, wash with diethyl ether (2 x 50 mL), and air dry.
-
Dissolve the solid in 200 mL of cold water and acidify to pH 2-3 with 2M hydrochloric acid.
-
The product will precipitate as a pale yellow solid. Filter the solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.
Characterization: The product, 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 1.2: Synthesis of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
The β-ketonitrile synthesized in the previous step undergoes a cyclization reaction with hydrazine hydrate to form the desired 5-aminopyrazole. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization and dehydration.[5]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | 205.20 | 20.5 g | 0.10 |
| Hydrazine hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |
| Ethanol (95%) | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile (20.5 g, 0.10 mol) in ethanol (150 mL).
-
To this solution, add hydrazine hydrate (7.5 mL, ~0.12 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling to room temperature, a solid will precipitate.
-
Filter the solid, wash with cold ethanol (2 x 30 mL), and recrystallize from ethanol to obtain pure 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
With the precursor in hand, the pyrimidine ring can be constructed through cyclocondensation reactions with various one-carbon donors. This section details three common and effective methods to synthesize different classes of pyrazolo[3,4-d]pyrimidines.
Reaction Pathway Overview
Caption: Synthetic routes to different pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 2.1: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol utilizes formamide as the one-carbon source to construct the 4-aminopyrazolo[3,4-d]pyrimidine. The reaction is analogous to the Traube purine synthesis, where the 5-amino group of the pyrazole attacks the formamide carbonyl, followed by cyclization and dehydration.[5][6]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |
| Formamide | 45.04 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, add 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) to formamide (20 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.
Characterization:
-
¹H NMR: Expect signals for the aromatic protons of the dimethoxyphenyl group, the pyrazole C-H proton, the pyrimidine C-H proton, and the amine protons.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine), C-H aromatic stretching, and C=N stretching.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
Protocol 2.2: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This method employs urea as the carbonyl source to synthesize the pyrazolo[3,4-d]pyrimidin-4-one derivative. The reaction proceeds via a fusion method, where the aminopyrazole reacts with molten urea, leading to cyclization and elimination of ammonia.[7]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |
| Urea | 60.06 | 1.80 g | 0.03 |
Procedure:
-
Thoroughly grind 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) and urea (1.80 g, 0.03 mol) in a mortar.
-
Transfer the mixture to a porcelain dish or a round-bottom flask.
-
Heat the mixture in an oil bath at 180-190 °C for 2 hours. The mixture will melt and then solidify.
-
Cool the reaction mixture and treat the solid mass with hot water to remove excess urea.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a high-boiling solvent like dimethylformamide (DMF) or glacial acetic acid to obtain the pure pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the pyrazole C-H proton, and the N-H proton of the pyrimidinone ring.
-
IR (KBr, cm⁻¹): A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ is a key diagnostic peak, along with N-H stretching.
-
Mass Spectrometry: The molecular ion peak should confirm the molecular weight of the product.
Protocol 2.3: Synthesis of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
Similar to the previous protocol, this method uses thiourea to introduce the thiocarbonyl group, leading to the formation of the corresponding 4-thioxo derivative. The reaction mechanism is analogous to the urea-based synthesis.[2]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 |
| Thiourea | 76.12 | 2.28 g | 0.03 |
Procedure:
-
Mix 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (2.19 g, 0.01 mol) and thiourea (2.28 g, 0.03 mol) intimately in a mortar.
-
Heat the mixture in an oil bath at 190-200 °C for 2-3 hours.
-
After cooling, treat the resulting solid with hot water to dissolve unreacted thiourea.
-
Filter the solid, wash with water, and then with ethanol.
-
Recrystallize the product from DMF or a similar high-boiling polar solvent.
Characterization:
-
¹H NMR: The spectral features will be similar to the oxo-derivative, with signals for the aromatic, pyrazole, and N-H protons.
-
IR (KBr, cm⁻¹): The key diagnostic peak will be the C=S stretching band, which typically appears in the region of 1100-1250 cm⁻¹. The C=O band will be absent.
-
Mass Spectrometry: The molecular ion peak will confirm the incorporation of sulfur and the formation of the desired product.
PART 3: Data Interpretation and Validation
A crucial aspect of synthetic chemistry is the unambiguous confirmation of the structure and purity of the prepared compounds. The following table summarizes the expected characterization data for the synthesized pyrazolo[3,4-d]pyrimidines.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR Peaks (cm⁻¹) |
| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | ~8.2 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃), ~7.5 (br s, 2H, NH₂) | 3300-3100 (N-H), 3050 (Ar C-H), 1650 (C=N), 1250 (C-O) |
| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ~12.0 (br s, 1H, NH), ~8.1 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃) | 3200 (N-H), 3050 (Ar C-H), 1700-1680 (C=O), 1640 (C=N), 1250 (C-O) |
| 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione | ~13.0 (br s, 1H, NH), ~8.3 (s, 1H, pyrimidine-H), ~8.0 (s, 1H, pyrazole-H), ~7.2-6.9 (m, 3H, Ar-H), ~3.9 (s, 6H, 2xOCH₃) | 3150 (N-H), 3050 (Ar C-H), 1630 (C=N), 1250 (C-O), 1250-1100 (C=S) |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and the specific instrument used.
Conclusion
The protocols detailed in this guide provide a reliable and versatile platform for the synthesis of a range of 6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and development programs. The provided characterization data serves as a benchmark for validating the successful synthesis of the target molecules.
References
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Jurnal Riset Kimia. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2018). Molecules. [Link]
-
Traube Synthesis For Purine. (n.d.). Scribd. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). National Institutes of Health. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). National Institutes of Health. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). MDPI. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2013). ResearchGate. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2021). Arabian Journal of Chemistry. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). National Institutes of Health. [Link]
-
Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2012). ResearchGate. [Link]
-
Traube's Purine Synthesis. (2023). YouTube. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2013). RSC Advances. [Link]
-
General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. [Link]
-
Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. (2019). National Institutes of Health. [Link]
-
Traube purine synthesis. (2017). Slideshare. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2021). ScienceDirect. [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2021). Beilstein Archives. [Link]
-
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2010). National Institutes of Health. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2012). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
Protocol for N-Alkylation of 4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Guide for Researchers
Introduction: Navigating the Regioselectivity Challenge in Pyrazole Functionalization
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. However, the inherent asymmetry of the pyrazole ring often leads to a mixture of N1 and N2 regioisomers, posing a significant challenge for selective synthesis and purification. This application note provides a comprehensive and detailed protocol for the N-alkylation of a promising pyrazole derivative, 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a deep dive into the rationale behind the chosen methodology. We will address the critical issue of regioselectivity and provide strategies to control the reaction outcome. Furthermore, potential side reactions, such as alkylation of the exocyclic amino group, will be discussed, along with a robust protection-alkylation-deprotection strategy to ensure the desired product is obtained with high purity.
Strategic Overview: A Three-Phase Approach to Selective N-Alkylation
Our protocol is structured into three distinct phases, ensuring a clear and logical workflow from starting material synthesis to the final, purified N-alkylated product. This approach is designed to provide researchers with a comprehensive understanding of the entire process, enabling them to adapt and troubleshoot as needed.
Figure 2: Protection of the 5-amino group with a Boc protecting group.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine | 219.24 | 2.19 g | 0.01 mol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 0.011 mol |
| Triethylamine (TEA) | 101.19 | 1.53 mL | 0.011 mol |
| Dichloromethane (DCM) | - | 50 mL | - |
Protocol:
-
Dissolve 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine in DCM.
-
Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The Boc-protected pyrazole can be purified by column chromatography on silica gel.
Step 2.2: Regioselective N-Alkylation
The N-alkylation of unsymmetrical pyrazoles is a well-documented challenge, often resulting in a mixture of N1 and N2 isomers. [1][2]The regioselectivity is influenced by a combination of steric and electronic factors, as well as the choice of base and solvent. For the Boc-protected substrate, the bulky 4-aryl group is expected to sterically hinder the N1 position, potentially favoring alkylation at the N2 position. However, the electronic effects of the substituents can also play a significant role. Therefore, careful optimization of reaction conditions is crucial.
General Protocol for N-Alkylation:
Figure 3: General scheme for the N-alkylation of the Boc-protected pyrazole.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| Boc-protected pyrazole | 319.36 | 3.19 g | 0.01 mol |
| Alkyl halide (e.g., Iodomethane) | 141.94 | 1.56 g | 0.011 mol |
| Sodium hydride (60% in mineral oil) | 24.00 | 0.44 g | 0.011 mol |
| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - |
Protocol:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the Boc-protected pyrazole in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N1 and N2 isomers, which can be separated by column chromatography on silica gel.
Table 1: Comparison of Common Bases for N-Alkylation of Pyrazoles
| Base | Solvent(s) | Typical Temperature | Comments |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Strong, non-nucleophilic base. Often provides good yields but may lead to mixtures of regioisomers. [2] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | RT to Reflux | Milder base, commonly used. Regioselectivity can be solvent and temperature-dependent. [2] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | RT to Reflux | Often provides higher yields and can influence regioselectivity compared to K₂CO₃. |
Phase 3: Deprotection and Product Characterization
The final phase involves the removal of the Boc protecting group to unveil the desired N-alkylated 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
Step 3.1: Deprotection of the 5-Amino Group
The Boc group is readily cleaved under acidic conditions.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| N-alkylated Boc-protected pyrazole | - | - | 0.005 mol |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |
| Dichloromethane (DCM) | - | 10 mL | - |
Protocol:
-
Dissolve the purified N-alkylated Boc-protected pyrazole in DCM.
-
Add trifluoroacetic acid at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the final N-alkylated product.
Step 3.2: Purification and Characterization
The final product should be purified by column chromatography or recrystallization. Thorough characterization is essential to confirm the structure and determine the regioselectivity of the N-alkylation.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and determination of the regioisomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and, crucially, to differentiate between the N1 and N2 isomers.
Distinguishing N1 and N2 Isomers by NMR:
The chemical shifts of the pyrazole ring protons and carbons, as well as the protons of the N-alkyl group, are sensitive to the position of alkylation.
-
¹H NMR: The chemical shift of the pyrazole ring proton (at C3) will differ between the N1 and N2 isomers. Additionally, the protons of the alkyl group attached to the nitrogen will experience different shielding effects, leading to distinct chemical shifts.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic for the position of N-alkylation. The carbon of the N-alkyl group will also have a characteristic chemical shift. [1]* 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the protons of the N-alkyl group and the carbons of the pyrazole ring, providing unambiguous evidence for the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between the N-alkyl group and the substituents on the pyrazole ring, further aiding in the structural assignment.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkylated Pyrazoles
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | 7.0 - 8.0 | 135 - 150 |
| Pyrazole C4 | - | 100 - 115 |
| Pyrazole C5 | - | 140 - 155 |
| N-CH₂ (Alkyl) | 3.5 - 4.5 | 40 - 55 |
| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |
| Methoxy Protons | 3.8 - 4.0 | 55 - 60 |
Note: These are approximate ranges and can vary depending on the specific alkyl group and solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is corrosive. Handle with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. By employing a strategic protection-alkylation-deprotection sequence, researchers can overcome the inherent challenges of regioselectivity and side reactions, enabling the efficient synthesis of desired N-alkylated pyrazole derivatives. The comprehensive guidance on starting material synthesis, reaction optimization, and product characterization is intended to empower researchers in their pursuit of novel and potent therapeutic agents based on the versatile pyrazole scaffold.
References
- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Strategic atom replacement enables regiocontrol in pyrazole alkylation.
- Approaches towards the synthesis of 5-aminopyrazoles.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
- Selective Ring N-Protection of Aminopyrazoles. | Request PDF.
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Spectral Assignments and Reference D
- Approaches towards the synthesis of 5-aminopyrazoles.
- Halogen
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1)
- Pyrazole synthesis. Organic Chemistry Portal.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.
- Three component solvent-free synthesis of 1H-pyrazol-5(4H)
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry.
- the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Application Notes and Protocols for N-Alkyl
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Characterization of 4,5-Dihydro-1H-Pyrazole Deriv
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aryl-1H-Pyrazol-5-amines
Welcome to the technical support center for the synthesis of 4-aryl-1H-pyrazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-aryl-1H-pyrazol-5-amines?
The synthesis of 4-aryl-1H-pyrazol-5-amines typically involves the cyclocondensation of a C3 component with a hydrazine derivative. The most prevalent C3 synthons are β-ketonitriles, such as α-cyano ketones or their enamine derivatives like 3-aminocrotononitrile. The N-N component is an appropriately substituted arylhydrazine. A popular and efficient method involves the microwave-assisted reaction of an α-cyanoketone with an arylhydrazine in an acidic aqueous medium.[1][2]
Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Regioselectivity is a critical challenge in pyrazole synthesis, especially when using unsymmetrical C3 synthons and substituted hydrazines.[3][4] The formation of the desired 5-amino isomer over the 3-amino isomer is governed by the relative electrophilicity of the carbonyl and cyano groups, and the nucleophilicity of the two nitrogen atoms of the hydrazine.
Causality: The initial attack of the more nucleophilic nitrogen of the arylhydrazine (the one not directly attached to the aryl group) can occur at either the ketone or the nitrile. Subsequent cyclization and dehydration lead to the pyrazole ring. The reaction pathway is influenced by factors such as pH, solvent, and the electronic nature of the substituents on both reactants.
Troubleshooting:
-
pH Control: In acidic conditions, the enamine form of the β-ketonitrile is favored, which can direct the initial nucleophilic attack to the carbonyl carbon, leading to the desired 5-aminopyrazole. A common protocol utilizes 1 M HCl.[1][2]
-
Starting Material Choice: Using a β-enaminonitrile (e.g., 3-aminocrotononitrile) instead of a β-ketonitrile can often provide better regiocontrol as the enamine nitrogen activates the cyano group for cyclization.
-
Protecting Groups: In some cases, using a protecting group on one of the hydrazine nitrogens can enforce a specific cyclization pathway, although this adds extra steps to the synthesis.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptom: After performing the reaction and work-up, you observe a low yield of the desired 4-aryl-1H-pyrazol-5-amine, or no product at all.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time or temperature. While conventional heating can be used, microwave-assisted synthesis is often more efficient, significantly reducing reaction times from hours to minutes.[1][2]
-
Protocol: For a typical microwave-assisted synthesis, a mixture of the α-cyanoketone and arylhydrazine in 1 M HCl is heated to 150°C for 10-15 minutes.[1] If using conventional heating, refluxing in a suitable solvent like ethanol may require several hours. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Decomposition of Starting Materials or Product:
-
Explanation: Arylhydrazines can be unstable, especially at elevated temperatures. Similarly, the product might be sensitive to the reaction or work-up conditions.
-
Solution: Ensure the purity of your arylhydrazine before starting the reaction. If thermal decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. For sensitive products, a milder work-up procedure might be necessary.
-
-
Suboptimal Catalyst or Reaction Medium:
-
Explanation: The choice of catalyst and solvent can be crucial. While some syntheses proceed without a catalyst, an acid catalyst is often required to promote the cyclization.[3] The solvent can also influence the reaction rate and outcome.
-
Solution: If a non-catalyzed reaction is failing, try adding a Lewis or Brønsted acid catalyst. For microwave synthesis, 1 M HCl in water is effective.[1][2] For conventional heating, solvents like ethanol or acetic acid can be beneficial. In some cases, greener solvents like ethylene glycol have been used successfully.[3]
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Difficulty in Product Purification
Symptom: The crude product is a complex mixture, and isolation of the pure 4-aryl-1H-pyrazol-5-amine by standard methods like crystallization or column chromatography is challenging.
Possible Causes & Solutions:
-
Formation of Side Products:
-
Explanation: Besides regioisomers, other side reactions can occur. For instance, self-condensation of the β-ketonitrile or oxidation of the arylhydrazine can lead to impurities that are difficult to separate from the desired product.
-
Solution: Re-evaluate the reaction conditions to minimize side product formation. Lowering the reaction temperature or using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Product Solubility and Polarity:
-
Explanation: The amino and N-H groups in the pyrazole ring can lead to high polarity and sometimes poor solubility in common organic solvents, making chromatographic purification difficult.
-
Solution:
-
Acid-Base Extraction: The basic amino group allows for selective extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with 10% NaOH) and extract the pure product back into an organic solvent.[1]
-
Chromatography Solvent System Optimization: If column chromatography is necessary, a systematic approach to finding the right eluent is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine can help to reduce tailing on silica gel.
-
-
Table 1: Recommended Purification Strategies
| Issue | Recommended Strategy | Rationale |
| Presence of Regioisomers | Careful optimization of column chromatography; may require trying different stationary phases (e.g., alumina) or solvent systems. Recrystallization from a suitable solvent system. | Isomers often have slightly different polarities. |
| Baseline Impurities | Acid-base work-up as described above. | The basicity of the 5-amino group allows for selective separation from non-basic impurities.[1] |
| Product Tailing on TLC/Column | Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent. | The basic additive deactivates the acidic silanol groups on the silica gel, preventing strong adsorption of the basic product. |
| Poor Solubility | For recrystallization, try polar aprotic solvents like DMF or DMSO, or solvent mixtures like ethanol/water. | Matching the solvent polarity to the product is key for successful recrystallization. |
Problem 3: Ambiguous Spectroscopic Data
Symptom: The 1H or 13C NMR spectra of the product are difficult to interpret, or the data does not conclusively confirm the desired structure.
Possible Causes & Solutions:
-
Tautomerism:
-
Explanation: 5-aminopyrazoles can exist in different tautomeric forms (amino, imino). This can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation.
-
Solution: Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) can sometimes lock the molecule into a single tautomeric form. 2D NMR techniques like HSQC and HMBC can be invaluable in correlating protons and carbons to definitively establish the connectivity of the molecule.
-
-
Presence of Unreacted Starting Materials or Impurities:
-
Explanation: Signals from starting materials or side products can overlap with the product signals.
-
Solution: Compare the spectrum of the product with the spectra of the starting materials. If necessary, further purification is required. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, providing strong evidence for its identity.[6]
-
Diagram of Tautomerism in 4-Aryl-1H-pyrazol-5-amines:
Sources
- 1. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of biological activities.[1][3] Numerous pyrazole-containing drugs are commercially available, highlighting the therapeutic importance of this molecular framework.[4] This guide delves into the key therapeutic areas where substituted pyrazole derivatives have shown significant promise: oncology, infectious diseases, and inflammation.
Anticancer Activity of Pyrazole Derivatives
Substituted pyrazoles have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1][5][6] The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Substitution at N1: The presence of a phenyl group at the N1 position is a common feature in many active compounds. Substitutions on this phenyl ring can significantly modulate activity.
-
Substitution at C3 and C5: Aryl groups at these positions are crucial for activity. For instance, a 3,4,5-trimethoxyphenyl group at C5 has been associated with potent tubulin polymerization inhibition.[7]
-
Substitution at C4: The C4 position offers opportunities for modification to enhance potency and selectivity. For example, a methoxy group at this position has been shown to increase potency against certain cancer cell lines.[5]
Comparative Anticancer Activity of Substituted Pyrazoles
The following table summarizes the in vitro anticancer activity of various substituted pyrazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N1-p-tolyl, C3-(4-methoxyphenyl), C5-(3,4,5-trimethoxyphenyl) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [7] |
| 2 | N1-phenyl, C3-(heterocycle), C4-cyano, C5-phenyl | IGROV1 (Ovarian) | 0.04 | [8] |
| 3 | Pyrazole-oxindole conjugate with dimethoxy and chloro substitutions | HeLa (Cervical), A549 (Lung), MDA-MB-231 (Breast) | 1.33 - 4.33 | [1] |
| 4 | 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 6.57 - 9.54 | [6] |
| 5 | Pyrazole carbohydrazide with dimethyl on pyrazole ring and Br, OH, OCH3 on benzene ring | B16F10 (Skin) | 6.30 - 6.75 | [9] |
Key Signaling Pathways Targeted by Anticancer Pyrazoles
Several signaling pathways crucial for cancer cell proliferation and survival are targeted by pyrazole derivatives. These include the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase (CDK), and Bruton's Tyrosine Kinase (BTK) pathways.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK Signaling Pathway Inhibition.
Caption: BTK Signaling Pathway Inhibition.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[3][10] Their mechanisms of action are varied, often involving the disruption of essential cellular processes in microorganisms.[3][11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial properties of pyrazole derivatives are intricately linked to their substitution patterns.
-
Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as thiazole or imidazothiadiazole, can enhance antimicrobial activity.[10][12]
-
Lipophilicity: Increased lipophilicity can improve the passage of the compound through the microbial cell membrane, leading to enhanced activity.
-
Specific Functional Groups: The presence of certain functional groups, like halogens or nitro groups, on the aryl substituents can significantly increase antimicrobial potency.
Comparative Antimicrobial Activity of Substituted Pyrazoles
The following table presents the in vitro antimicrobial activity of selected pyrazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 6 | Indole-attached imine of pyrazole | E. coli (drug-resistant) | 1.0 (IC50) | [3] |
| 7 | Quinoline-substituted pyrazole | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [3] |
| 8 | Imidazo[2,1-b][3][11][13]thiadiazole derivative | Gram-positive and Gram-negative bacteria | <0.24 | [12] |
| 9 | Pyrazole-thiazole hybrid | MRSA | <0.2 (MBC) | [3] |
| 10 | Pyrazolo[1,5-a]pyrimidine derivative | Gram-positive and Gram-negative bacteria | < Ampicillin | [2] |
Proposed Mechanisms of Antimicrobial Action
The primary mechanisms through which pyrazole derivatives exert their antimicrobial effects include:
-
Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[3][14]
-
Disruption of Cell Wall Synthesis: Certain pyrazoles can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[11]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[3]
Caption: Antimicrobial Susceptibility Testing Workflow.
Anti-inflammatory Activity of Pyrazole Derivatives
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[4] The anti-inflammatory action of these compounds is primarily attributed to their ability to modulate the production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazoles is largely governed by the substituents on the core ring.
-
Diaryl Pyrazoles: The presence of two aryl groups at adjacent positions (e.g., C3 and C4, or N1 and C5) is a common structural feature of potent anti-inflammatory pyrazoles.
-
Sulfonamide Moiety: A sulfonamide or methylsulfonyl group on one of the aryl rings is often crucial for selective COX-2 inhibition.[15]
-
Lipophilicity: Appropriate lipophilicity is important for reaching the active site of the COX enzyme.[16]
Comparative Anti-inflammatory Activity of Substituted Pyrazoles
The following table showcases the in vivo anti-inflammatory activity of various pyrazole derivatives, measured as the percentage inhibition of carrageenan-induced paw edema in rats.
| Compound ID | Substituents | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 11 | Pyrazolyl benzenesulfonamide derivative | 10 | 84 | [17] |
| 12 | Pyrazole incorporated 1,2-diazanaphthalene | Not specified | 79.23 | [18] |
| 13 | Pyrazole incorporated 1,2-diazanaphthalene | Not specified | 76 | [18] |
| 14 | Pyrazoline derivative | Not specified | High | [16] |
| 15 | Pyrazole-based chalcone with furyl heterocycle | Not specified | 52.27 (COX inhibition) | [15] |
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Caption: COX-2 Inhibition by Pyrazole Derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 24-48 hours.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Agar Disc Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antimicrobials.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[17]
-
Disc Application: Aseptically place paper discs impregnated with known concentrations of the pyrazole derivatives onto the agar surface.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.[14]
-
MIC Determination: The MIC can be determined by broth microdilution or agar dilution methods.[20]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the animals.[16]
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
Substituted pyrazole derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and is intrinsically linked to the specific substitution patterns on the pyrazole core. Understanding these structure-activity relationships is paramount for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in the field and to stimulate further investigation into the vast therapeutic potential of the pyrazole scaffold.
References
-
Khan, I., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 323-341. Available from: [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Scientific Reports, 12(1), 1-13. Available from: [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. [Image]. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2523. Available from: [Link]
-
ResearchGate. (n.d.). Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. [Image]. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 1-17. Available from: [Link]
-
Kontogiorgis, C. A., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(13), 2376. Available from: [Link]
-
Castillo, J. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-21. Available from: [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Kontogiorgis, C. A., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(13), 2376. Available from: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available from: [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Cui, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5437. Available from: [Link]
-
Wikipedia contributors. (2023, December 28). Bruton's tyrosine kinase. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Knudsen, E. S., et al. (2022). CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. Cell Reports, 38(1), 110203. Available from: [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(6), 444-463. Available from: [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. [Image]. Retrieved from [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]
-
Wikipedia contributors. (2024, January 23). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]
-
Ring, N. G., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 686515. Available from: [Link]
-
Animated biology With arpan. (2021, November 17). Cyclin and CDK in cell cycle progression | How Cyclin CDK works? [Video]. YouTube. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Molecular Structure, 1289, 135831. Available from: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(3), 145-154. Available from: [Link]
-
Chen, X., et al. (2023). Targeting CDK1 in cancer: mechanisms and implications. Signal Transduction and Targeted Therapy, 8(1), 231. Available from: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S5), 10437-10456. Available from: [Link]
-
Shahbazi-Gahrouei, D., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(2), 268-277. Available from: [Link]
-
Sharma, V., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23(2), 201-204. Available from: [Link]
-
Tonk, R. K., et al. (2012). Pyrazole incorporated 1,2-diazanaphthalene derivatives: synthesis and in-vivo pharmacological screening as anti-inflammatory and analgesic agents. African Journal of Pharmacy and Pharmacology, 6(6), 425-433. Available from: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure. Its synthetic tractability and versatile nature have led to the development of numerous potent and selective kinase inhibitors, with several reaching clinical approval. This guide provides an in-depth comparison of pyrazole-based kinase inhibitors, delving into their structure-activity relationships (SAR), supported by experimental data, and offering practical insights into their evaluation.
The Pyrazole Core: A Versatile Anchor for Kinase Inhibition
The five-membered aromatic pyrazole ring serves as an excellent scaffold for designing kinase inhibitors due to its ability to establish key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The two adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP.[3] This fundamental interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve potency and selectivity.
The substitution pattern on the pyrazole ring is critical in defining the inhibitor's biological activity. The most common substitution patterns observed in potent kinase inhibitors involve substitutions at the N1, C3, C4, and C5 positions.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The remarkable success of pyrazole-based kinase inhibitors stems from the ability to fine-tune their properties by strategically placing various substituents around the core. Understanding the impact of these modifications is paramount for rational drug design.
The N1 Position: Modulating Selectivity and Physicochemical Properties
The substituent at the N1 position of the pyrazole ring often plays a crucial role in determining kinase selectivity and influencing the overall physicochemical properties of the inhibitor. Large, bulky groups at this position can clash with residues outside the primary ATP-binding pocket, thereby enhancing selectivity for kinases with a more open solvent-exposed region.
For instance, in the development of JAK inhibitors, modifications at the N1 position of a pyrazolo[3,4-d]pyrimidine core were explored to improve selectivity. The introduction of a cyclopentyl group at the N1 position led to potent and selective JAK3 inhibitors.
The C3 Position: Targeting the Hinge Region and Beyond
Substituents at the C3 position are often designed to interact with the hinge region of the kinase, forming crucial hydrogen bonds that contribute significantly to the inhibitor's potency. Aromatic or heteroaromatic rings are commonly found at this position, as they can effectively mimic the interactions of the adenine ring of ATP.
In a series of CDK inhibitors, a 3-amino-pyrazole scaffold was utilized, where the amino group forms a key hydrogen bond with the hinge region.[2] Further modifications to the group attached to this amino function allowed for the exploration of interactions in the deeper pockets of the active site, leading to enhanced potency and selectivity.
The C4 Position: Probing the Ribose and Phosphate-Binding Pockets
The C4 position of the pyrazole ring is often a key site for introducing substituents that can occupy the ribose and phosphate-binding pockets of the ATP-binding site. This position provides a vector for extending the molecule towards the solvent-exposed region, allowing for the incorporation of functionalities that can improve potency, selectivity, and pharmacokinetic properties.
For example, in the design of Aurora kinase inhibitors, a pyrazol-4-yl urea scaffold was identified as a potent pharmacophore.[4] The urea moiety at the C4 position forms hydrogen bonds with residues in the phosphate-binding region, while the substituent on the urea can be modified to optimize interactions with the surrounding residues.
The C5 Position: Fine-Tuning Potency and Selectivity
The C5 position of the pyrazole ring offers another opportunity to modulate the inhibitor's properties. Substituents at this position can interact with the hydrophobic pocket adjacent to the hinge region, often referred to as the "gatekeeper" residue. The nature of the substituent at C5 can significantly impact both potency and selectivity.
In the development of p38 MAP kinase inhibitors, a series of pyrazole derivatives were designed with various substituents at the C5 position.[5] It was found that a 4-fluorophenyl group at this position was optimal for potent inhibition, likely due to favorable hydrophobic and halogen-bonding interactions within the active site.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold has been exploited to develop inhibitors for a wide range of kinases. The following table provides a comparative overview of selected pyrazole-based kinase inhibitors, highlighting their target kinases and reported potencies.
| Compound/Scaffold | Target Kinase(s) | Key Structural Features | Reported Potency (IC50/Ki) | Reference(s) |
| Crizotinib | ALK, c-Met | 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(piperidin-4-yl)pyrazole | ALK: 20-30 nM | [1] |
| Ruxolitinib | JAK1, JAK2 | 3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | JAK1: 3.3 nM, JAK2: 2.8 nM | [1] |
| Afuresertib | Akt1/2/3 | N-((1S)-1-(4-chlorophenyl)-3-(3-(3,5-difluorophenyl)-1H-pyrazol-1-yl)propyl)acetamide | Akt1: 0.02 nM | [2] |
| AT7519 | CDKs | 4-(2,6-dichlorobenzoylamino)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide | CDK2: <10 nM | [6] |
| Compound 21 (CDK1 inhibitor) | CDK1 | 1-(4-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl)phenyl)-3-(4-methoxyphenyl)urea | CDK1: 0.1 µM | [7] |
Experimental Evaluation of Pyrazole Kinase Inhibitors
The characterization of pyrazole kinase inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays. These experiments are crucial for determining potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates kinase inhibition.[8]
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the pyrazole inhibitor in kinase buffer.
-
In a well of a microplate, add the kinase, substrate, and inhibitor.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-Based Kinase Activity Assays
These assays assess the ability of an inhibitor to modulate kinase activity within a cellular context, providing a more physiologically relevant measure of efficacy.
This method measures the phosphorylation status of a known kinase substrate in cells treated with the inhibitor.[9][10]
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Pyrazole inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pyrazole inhibitor for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Visualizing the Pyrazole-Kinase Interaction
Understanding the binding mode of pyrazole inhibitors within the kinase active site is crucial for structure-based drug design. X-ray crystallography has provided invaluable insights into these interactions.
Caption: General binding mode of a pyrazole kinase inhibitor.
This generalized diagram illustrates the key interactions between a substituted pyrazole inhibitor and the kinase ATP-binding site. The pyrazole core typically forms hydrogen bonds with the hinge region. Substituents at C5 often interact with the gatekeeper residue, while those at N1 and C4 can extend into the solvent-exposed region, influencing selectivity and physicochemical properties. The C3 substituent frequently occupies a hydrophobic pocket.[1][11]
ADME Properties of Pyrazole Kinase Inhibitors
Beyond potency and selectivity, the drug-like properties of pyrazole inhibitors are critical for their successful development. The pyrazole ring itself is generally considered to have favorable physicochemical properties, including a lower lipophilicity compared to a benzene ring, which can contribute to improved aqueous solubility.[12] However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly dependent on the nature of the substituents.
Key considerations for optimizing the ADME properties of pyrazole kinase inhibitors include:
-
Solubility: Introducing polar functional groups or heteroatoms can enhance aqueous solubility.
-
Permeability: Balancing lipophilicity is crucial for achieving good membrane permeability.
-
Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation. However, certain substituents may be susceptible to metabolism by cytochrome P450 enzymes. Modifying these sites can improve metabolic stability.
-
Efflux: Some pyrazole derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral bioavailability and CNS penetration. Strategies to reduce P-gp efflux include decreasing the number of hydrogen bond donors and increasing molecular rigidity.
Conclusion and Future Directions
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by structural biology and robust experimental evaluation, is essential for the successful development of novel therapeutics. Future efforts in this field will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the optimization of ADME properties to enhance their clinical utility. The continued exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly lead to the discovery of the next generation of pyrazole-based kinase inhibitors.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Organic Chemistry. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
-
In vitro kinase assay. ResearchGate. Available at: [Link]
-
X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. Available at: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Cell-based Kinase Assays. Profacgen. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminopyrazole Isomers in Biological Assays: A Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Among its derivatives, aminopyrazoles have emerged as a particularly fruitful area of research, with the isomeric placement of the amino group profoundly influencing their pharmacological profiles. This guide provides an in-depth, head-to-head comparison of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their differential performance in key biological assays. By synthesizing data from numerous studies, this document aims to illuminate the structure-activity relationships that govern the therapeutic potential of these versatile heterocyclic compounds.
The Critical Influence of Amino Group Positioning
The seemingly subtle shift of an amino group around the pyrazole ring precipitates a cascade of changes in the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These alterations are fundamental to the compound's interaction with biological targets, dictating both its potency and selectivity. As we will explore, 5-aminopyrazoles have been extensively developed as kinase inhibitors, while 3-aminopyrazoles are demonstrating significant promise in oncology and anti-inflammatory applications. In contrast, 4-aminopyrazoles, though less explored in these areas, exhibit unique activities, including anticonvulsant and antioxidant properties.
Head-to-Head Comparison of Biological Activities
The following sections provide a comparative analysis of the three aminopyrazole isomers across several key therapeutic areas. The data presented is a synthesis of findings from multiple peer-reviewed studies.
Kinase Inhibition: A Tale of Two Isomers
The inhibition of protein kinases is a major focus in the development of targeted therapies for cancer and inflammatory diseases. Both 3- and 5-aminopyrazoles have proven to be privileged scaffolds for the design of potent kinase inhibitors.[2]
5-Aminopyrazoles have a rich history as kinase inhibitors, notably targeting p38 MAPK and Bruton's tyrosine kinase (BTK). The 5-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. The recently approved BTK inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, highlighting the clinical success of this isomer.
3-Aminopyrazoles are increasingly recognized for their potential as kinase inhibitors, targeting a distinct set of kinases including MK2, GSK-3β, and the receptor tyrosine kinase AXL.[3][4] The unique geometry of the 3-aminopyrazole scaffold allows for different interactions within the kinase active site compared to the 5-amino isomer, offering opportunities to develop inhibitors with novel selectivity profiles.
In contrast, 4-aminopyrazoles have been less frequently reported as potent kinase inhibitors, suggesting that the orientation of the amino group in the 4-position is generally less favorable for engaging the key residues in the hinge region of many kinases.
Comparative Summary of Kinase Inhibitory Activity
| Kinase Target Family | 3-Aminopyrazole Isomers | 5-Aminopyrazole Isomers | 4-Aminopyrazole Isomers | Key Insights |
| MAP Kinases | Inhibitors of MK2 and GSK-3β have been developed. | Potent inhibitors of p38 MAPK have been extensively studied. | Limited reports of significant activity. | The 3- and 5-isomers target different nodes within the MAPK signaling cascade. |
| Tyrosine Kinases | Potent and selective inhibitors of AXL have been discovered.[3][4] | Highly successful as inhibitors of BTK (e.g., Pirtobrutinib). Also active against FGFR.[5] | Limited reports of significant activity. | The choice of isomer is critical for achieving selectivity against specific tyrosine kinases. |
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of aminopyrazoles are not limited to kinase inhibition. These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms.
5-Aminopyrazoles have demonstrated broad antiproliferative activity against a range of cancer cell lines.[6] Their mechanisms of action are often linked to the inhibition of key signaling pathways involved in cell growth and survival.
3-Aminopyrazoles also exhibit significant cytotoxic effects against various cancer cell lines. Some derivatives have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
4-Aminopyrazoles have shown more modest and cell-line-specific anticancer activity. However, their antioxidant properties could be beneficial in certain cancer contexts, potentially mitigating oxidative stress-related tumor progression.
Comparative Proliferation IC50 Data (µM) in Selected Cancer Cell Lines
| Cell Line | 3-Aminopyrazole Derivatives (Representative IC50) | 5-Aminopyrazole Derivatives (Representative IC50) | 4-Aminopyrazole Derivatives (Representative IC50) |
| HeLa (Cervical) | Reported activity in the low micromolar range. | Reported activity in the low micromolar range. | Moderate activity reported. |
| MCF-7 (Breast) | Potent activity with IC50 values in the low micromolar range. | Potent activity with IC50 values in the low micromolar range. | Weaker activity reported. |
| HCT-116 (Colon) | Significant activity with IC50 values in the low micromolar range. | Significant activity with IC50 values in the low micromolar range. | Limited reports of potent activity. |
Note: The IC50 values are representative and can vary significantly based on the specific substitutions on the aminopyrazole core.
Antibacterial Activity: A Clear Isomeric Preference
The search for novel antibacterial agents is a global health priority. Aminopyrazole derivatives have been investigated for their potential to combat bacterial infections.
5-Aminopyrazoles have shown promising activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies have identified key features that enhance their antibacterial potency.
3-Aminopyrazoles have also been reported to possess antibacterial properties, with some derivatives showing high activity against resistant strains.
4-Aminopyrazoles have generally demonstrated weaker antibacterial activity compared to their 3- and 5-isomers in broad-spectrum screens.
Comparative Antibacterial Activity
| Bacterial Strain | 3-Aminopyrazole Derivatives | 5-Aminopyrazole Derivatives | 4-Aminopyrazole Derivatives |
| Staphylococcus aureus (Gram-positive) | Active | Active | Less Active |
| Escherichia coli (Gram-negative) | Active | Active | Less Active |
Experimental Protocols for Key Biological Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test aminopyrazole isomer in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the target kinase in an appropriate assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well or 384-well plate.
-
Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the reaction plate at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction (e.g., ADP-Glo™).[7]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical MTT cell proliferation assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. [8] Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. [9] Step-by-Step Protocol:
-
Reagent and Media Preparation:
-
Prepare a stock solution of the aminopyrazole isomer in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. [9]This corresponds to approximately 1.5 x 10⁸ CFU/mL. [9] * Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Plate Preparation:
-
Add MHB to all wells of a 96-well microtiter plate.
-
Add the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to all wells except the sterility control.
-
Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air. [2]5. MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow for MIC Assay
Caption: Simplified p38 MAPK signaling pathway.
AXL Receptor Tyrosine Kinase Signaling Pathway
AXL is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration. I[6]ts overexpression is associated with poor prognosis in several cancers.
AXL Signaling Pathway Diagram
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling. I[10]t is a key therapeutic target in B-cell malignancies and autoimmune diseases.
[5]BTK Signaling Pathway Diagram
Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.
Conclusion
The isomeric positioning of the amino group on the pyrazole ring is a critical determinant of biological activity. 5-Aminopyrazoles have a well-established track record as potent kinase inhibitors, particularly targeting p38 MAPK and BTK. 3-Aminopyrazoles are a rapidly emerging class of compounds with significant potential as inhibitors of a distinct set of kinases, such as AXL, and as broad-spectrum anticancer agents. While 4-aminopyrazoles have been less explored in these contexts, their unique pharmacological profile warrants further investigation. This guide provides a framework for the comparative evaluation of aminopyrazole isomers, offering both a synthesis of existing knowledge and detailed protocols for key biological assays. By understanding the distinct properties of each isomer, researchers can make more informed decisions in the design and development of novel therapeutics based on the versatile aminopyrazole scaffold.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25). Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available from: [Link]
-
Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PubMed Central. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available from: [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed. (2024-08-21). Available from: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013-12-05). Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. (2024-05-14). Available from: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04). Available from: [Link]
-
Bruton's tyrosine kinase - Wikipedia. Available from: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (2013-11-10). Available from: [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed. (2022-11-24). Available from: [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2022-11-10). Available from: [Link]
-
Shiv Pillai (Harvard) 2: Bruton Tyrosine Kinase Signaling - YouTube. (2018-06-04). Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
-
Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - MDPI. Available from: [Link]
-
Challenge model of TNFα turnover at varying LPS and drug provocations - PubMed Central. Available from: [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (2020-06-29). Available from: [Link]
-
Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch - MDPI. Available from: [Link]
-
Axl Receptor Tyrosine Kinase Signaling Pathway and the p53 Tumor Suppressor Protein Exist In A Novel Regulatory Loop In B-Cell Chronic Lymphocytic Leukemia Cells | Blood | American Society of Hematology - ASH Publications. (2011-11-18). Available from: [Link]
-
Anticancer assay (MTT) - Bio-protocol. Available from: [Link]
-
Kinase assays | BMG LABTECH. (2020-09-01). Available from: [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. Available from: [Link]
-
Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling - University of Miami. Available from: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. Available from: [Link]
-
A pathway map of AXL receptor-mediated signaling network - PMC - NIH. (2020-08-23). Available from: [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. Available from: [Link]
-
MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]
-
AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. (2025-07-15). Available from: [Link]
-
p38 MAPK Signaling | GeneGlobe - QIAGEN. Available from: [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine demand a protocol rooted in scientific integrity and a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available due to its novelty, a robust and trustworthy disposal plan can be expertly constructed by evaluating data from structurally analogous pyrazole derivatives.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, ensuring compliance with key regulatory standards and fostering a culture of safety within the laboratory.
Hazard Characterization: An Evidence-Based Assessment
The foundational step in any disposal protocol is a thorough understanding of the chemical's potential hazards. Based on data from closely related aminopyrazoles and methoxyphenyl-pyrazoles, we can anticipate a specific hazard profile for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The primary hazards associated with this class of compounds include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
This assessment is critical because it dictates the necessary engineering controls, personal protective equipment (PPE), and handling procedures required to mitigate risk. The causality is clear: treating the compound as hazardous based on analogue data is a proactive, scientifically-grounded measure to protect laboratory personnel and the environment.
| Potential Hazard | GHS Classification (Anticipated) | Precautionary Statement Code | Justification Based on Analogue Compounds |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Analogues like 3-(4-Methoxyphenyl)pyrazole and 5-Amino-3-methyl-1-phenyl-1H-pyrazole are classified as Harmful if Swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Multiple pyrazole derivatives are known skin irritants, necessitating the use of chemical-resistant gloves.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation, a common characteristic of amine-containing heterocyclic compounds.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dusts from similar solid compounds can irritate the respiratory system.[1][2][3] |
The Disposal Workflow: From Generation to Collection
Proper disposal is not a single action but a systematic process. The following workflow ensures that waste is handled safely from the moment it is generated to its final collection by certified waste management personnel. This system is designed to be self-validating by adhering to established federal and institutional guidelines.
Caption: Disposal workflow for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
Detailed Disposal Protocols
Adherence to a detailed, step-by-step methodology is paramount for safety and compliance. These protocols are grounded in the requirements of the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA hazardous waste regulations.[4][5]
Required Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Control: All handling and waste preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Eye and Face Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles.[6][8]
-
Skin Protection: Wear a flame-resistant lab coat and compatible chemical-resistant gloves (Nitrile gloves are a suitable choice for incidental contact). Always inspect gloves for integrity before use.[6][9]
-
Respiratory Protection: Not typically required when working in a functional fume hood. If operations may generate significant dust outside of a hood, consult your institution's Environmental Health and Safety (EHS) department for respirator requirements.
Protocol for Collection of Solid Waste
This protocol applies to unused or expired 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine powder and any solid materials contaminated with it (e.g., weigh paper, gloves, spatulas).
-
Designate a Waste Container: Obtain a compatible, sealable container (e.g., a wide-mouth polyethylene bottle) for solid hazardous waste.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Waste Collection: Carefully place the solid waste into the designated container using appropriate tools (e.g., forceps for contaminated wipes). Minimize dust generation.[7]
-
Secure and Store: After adding waste, securely close the container. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[10] Containers must remain closed except when adding waste.[11]
Protocol for Decontamination of Empty Containers
Trace amounts of chemical residue in "empty" containers must be managed properly.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste (see Protocol 3.4). Do not dispose of the rinsate down the drain.[6][12]
-
Deface Label: Completely obliterate or remove the original product label from the rinsed container.
-
Dispose of Container: The triple-rinsed, defaced container can now be disposed of in the regular laboratory glass or solid waste stream, as per your institution's policy.[11]
Protocol for Collection of Liquid Waste
This protocol applies to the rinsate from container decontamination and any solutions containing 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
-
Designate a Waste Container: Use a compatible, leak-proof container with a screw cap, typically provided by your institution's EHS department.
-
Label the Container: Affix a "Hazardous Waste" label with the full chemical name, solvent(s), estimated concentration, associated hazards, and accumulation start date.
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel.
-
Secure and Store: Securely cap the container and place it in secondary containment within the SAA.
Spill Management Protocol
In the event of a small spill of solid material (<1 gram) inside a fume hood:
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in section 3.1.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Gently cover the spill with an absorbent material or a dry paper towel to avoid raising dust. Carefully sweep the material into a dustpan or onto a piece of cardstock.[2][13]
-
Dispose: Place the collected material and all cleanup supplies (gloves, wipes, etc.) into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol), and dispose of the wipe as solid hazardous waste.
-
Report: Inform your laboratory supervisor and report the spill in accordance with your institution's Chemical Hygiene Plan.[14]
Regulatory Framework and Trustworthiness
This entire protocol is built upon the foundational principles of major regulatory bodies to ensure a self-validating and trustworthy system.
-
OSHA 29 CFR 1910.1450 (The Laboratory Standard): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[4][15] This disposal guide is designed to serve as a component of such a plan, providing specific standard operating procedures for waste management.[14]
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The procedures outlined here for labeling, storage in Satellite Accumulation Areas, and container management are designed to comply with EPA requirements for hazardous waste generators.[5][10][16]
By integrating the principles from these authoritative sources, this guide provides a disposal framework that is not only scientifically sound but also legally compliant, building a deep foundation of trust for the user.
References
-
Kishida Chemical Co., Ltd. Safety Data Sheet - 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
MDPI. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
Cosmetic Ingredient Review. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Compliancy Group. OSHA Laboratory Standard. Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Aminopyrazole, 98%. Available at: [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. angenechemical.com [angenechemical.com]
- 14. osha.gov [osha.gov]
- 15. compliancy-group.com [compliancy-group.com]
- 16. epa.gov [epa.gov]
Navigating the Unseen: A Safety and Handling Guide for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules like 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine represent both promise and peril. As a Senior Application Scientist, my priority is to equip you with the critical safety and operational intelligence needed to handle such compounds with the respect and caution they demand. This guide moves beyond a simple checklist, offering a framework of understanding to ensure that your innovative work is not compromised by avoidable incidents.
Hazard Assessment: Understanding the Adversary
The structure of 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine combines an aromatic amine with a pyrazole ring system. This fusion suggests a specific hazard profile that must be meticulously managed.
-
Aromatic Amines: This class of compounds is notorious for its potential toxicity. Dermal absorption is a significant route of exposure, and many aromatic amines are skin and eye irritants. Some are also suspected carcinogens.
-
Pyrazole Derivatives: While highly valuable in medicinal chemistry, pyrazole-containing molecules can also exhibit irritant properties and may be harmful if ingested or inhaled.[1][2][3]
Based on analogous compounds, we can anticipate that 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine is likely to be:
Table 1: Anticipated Hazard Profile and GHS Classifications
| Hazard Statement | GHS Classification (Anticipated) | Pictogram |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier to prevent any contact.
Core PPE Requirements
-
Hand Protection: Double gloving is mandatory.[5] The inner glove should be a nitrile glove, providing a close fit and dexterity. The outer glove should be a chemical-resistant glove, such as butyl rubber or a laminate (e.g., Silver Shield). Gloves must be inspected for any signs of degradation or puncture before each use and changed every 30 minutes or immediately upon contamination.[5][6]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] Given the potential for irritation, a face shield worn over chemical splash goggles is strongly recommended to protect the entire face.[2][5]
-
Body Protection: A disposable, long-sleeved, solid-front laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls (often referred to as "bunny suits") should be worn.[5][7] Gowns should close in the back and have tight-fitting cuffs.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter (N95 or higher) is required.[6][8] Surgical masks offer no protection against chemical vapors or fine particulates.[8]
Table 2: PPE Selection Guide
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double gloves (inner nitrile, outer chemical-resistant) | Chemical splash goggles and face shield | Disposable lab coat | Chemical fume hood |
| Handling in solution | Double gloves (inner nitrile, outer chemical-resistant) | Chemical splash goggles and face shield | Disposable lab coat | Chemical fume hood |
| Large-scale operations or potential for splashing | Double gloves (inner nitrile, outer chemical-resistant) | Chemical splash goggles and face shield | Chemical-resistant coveralls | Chemical fume hood |
| Spill cleanup | Double gloves (inner nitrile, outer chemical-resistant) | Chemical splash goggles and face shield | Chemical-resistant coveralls | NIOSH-approved respirator |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of your workflow.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Label: Ensure the container is clearly labeled with the compound name and all appropriate hazard warnings.
-
Inventory: Maintain an accurate inventory of the compound.
Handling and Use
-
Designated Area: All work with 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine should be conducted in a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[6]
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[2] When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4][6]
Workflow Diagram
Caption: Workflow for handling 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
Emergency and Disposal Plan
Preparedness is paramount. A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.[10]
-
Contain: For solid spills, carefully sweep up the material without creating dust and place it in a labeled, sealed container for disposal.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container.[10]
-
Decontaminate: Clean the spill area with a suitable decontamination solution and rinse thoroughly.[11]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Waste Disposal
All waste containing 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect: Place all waste in clearly labeled, sealed, and chemically compatible containers.
-
Segregate: Keep nitrogenous heterocyclic waste separate from other waste streams to prevent unintended reactions.
-
Dispose: Arrange for disposal through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1][6] Do not dispose of this compound down the drain.[2][10]
Caption: Waste disposal plan for 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine.
By internalizing the principles and protocols outlined in this guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research. Handle every compound with informed caution, and you will continue to drive innovation responsibly.
References
-
Angene Chemical. (2024, August 28). Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
PK Chem. (2022, February 3). Safety Data Sheet - 1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Elsevier. (2000, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-diphenyl-1H-pyrazol-5-amine. PubChem. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
Unofficial Website. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
H5P. (n.d.). Nitrogenous Wastes. Concepts of Biology. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.fi [fishersci.fi]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pharmtech.com [pharmtech.com]
- 8. gerpac.eu [gerpac.eu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. skcltd.com [skcltd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
